N-acetyl-alpha-D-glucosamine 1-phosphate

Description

Significance of N-Acetylglucosamine Metabolism in Prokaryotic and Eukaryotic Organisms

The metabolism of N-acetylglucosamine (GlcNAc), in which N-acetyl-alpha-D-glucosamine 1-phosphate is a key player, is of fundamental importance for both prokaryotic and eukaryotic life. nih.govbiorxiv.org

In prokaryotes , GlcNAc is a critical building block for the synthesis of peptidoglycan, the polymer that forms the structural backbone of the bacterial cell wall. nih.govbiorxiv.orgnih.gov The integrity of the cell wall is essential for bacterial survival, providing protection against osmotic stress and maintaining cell shape. nih.gov Beyond its structural role, the catabolism of GlcNAc provides bacteria with a valuable source of both carbon and nitrogen, allowing them to thrive in diverse environments, including within a host. nih.gov Furthermore, GlcNAc metabolism is linked to bacterial pathogenesis, as it can regulate the expression of various virulence factors, such as fimbriae and curli fibers in E. coli. nih.govnih.gov

In eukaryotes , GlcNAc metabolism is equally vital and diverse. In fungi, GlcNAc is the monomeric unit of chitin (B13524), a major structural component of the fungal cell wall. nih.govbiorxiv.org In animals, GlcNAc is a fundamental constituent of the extracellular matrix, being incorporated into glycosaminoglycans like hyaluronic acid and keratan (B14152107) sulfate (B86663). biorxiv.orgnih.gov It is also a key component of glycoproteins and proteoglycans, which are involved in a myriad of cellular processes including cell recognition, adhesion, and signaling. biorxiv.orgtaylorandfrancis.com Additionally, the reversible modification of intracellular proteins with a single GlcNAc molecule, a process known as O-GlcNAcylation, is an important regulatory mechanism that modulates protein activity in response to nutrient status, akin to phosphorylation. biorxiv.org

Overview of Key Metabolic Intermediates and Pathways Involving this compound

This compound (GlcNAc-1-P) is a central intermediate in the universally conserved pathway for the synthesis of Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). sigmaaldrich.comhmdb.ca UDP-GlcNAc is a high-energy activated sugar that serves as the glycosyl donor for the synthesis of peptidoglycan, chitin, and various glycoproteins. medchemexpress.comresearchgate.net

While the final step of converting GlcNAc-1-P to UDP-GlcNAc is common, the preceding steps that form GlcNAc-1-P diverge between prokaryotes and eukaryotes. researchgate.net

In Prokaryotes: The pathway typically begins with Fructose-6-phosphate (B1210287). This is converted to Glucosamine-6-phosphate, which is then isomerized to Glucosamine-1-phosphate by the enzyme phosphoglucosamine mutase (GlmM). researchgate.net Glucosamine-1-phosphate is subsequently acetylated to form this compound. This reaction is catalyzed by glucosamine-1-phosphate N-acetyltransferase, which in E. coli is part of a bifunctional enzyme called GlmU. researchgate.netwikipedia.org

In Eukaryotes: The pathway also starts with Fructose-6-phosphate, which is converted to Glucosamine-6-phosphate. However, this intermediate is first acetylated to form N-acetyl-D-glucosamine 6-phosphate. hmdb.ca This molecule is then isomerized by the enzyme phosphoacetylglucosamine mutase to yield this compound. hmdb.ca

In both domains of life, the final step involves the enzyme UDP-N-acetylglucosamine pyrophosphorylase (the GlmU enzyme in prokaryotes) which catalyzes the reaction between this compound and Uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate. sigmaaldrich.comhmdb.caresearchgate.net

Key Intermediates in UDP-GlcNAc Biosynthesis

| Intermediate | Role in Pathway |

| Fructose-6-phosphate | Starting precursor, derived from glycolysis. |

| Glucosamine-6-phosphate | Common intermediate formed from Fructose-6-phosphate. |

| Glucosamine-1-phosphate | Intermediate unique to the prokaryotic pathway. researchgate.net |

| N-acetyl-D-glucosamine 6-phosphate | Intermediate unique to the eukaryotic pathway. hmdb.ca |

| This compound | The central compound, precursor to UDP-GlcNAc. sigmaaldrich.com |

| Uridine triphosphate (UTP) | Provides the uridine monophosphate moiety and energy for the final step. researchgate.net |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | The final activated sugar donor product. researchgate.net |

| Pyrophosphate (PPi) | A product of the final reaction. |

Historical Context of this compound Discovery and Early Research

The discovery and initial research into this compound are intrinsically linked to the broader elucidation of nucleotide sugar metabolism in the mid-20th century, a field pioneered by scientists like Luis F. Leloir. Following the discovery of UDP-glucose, researchers began to uncover a wide array of similar activated sugars involved in polysaccharide and glycoprotein (B1211001) synthesis.

A key publication from 1956 details the chemical synthesis of both α-D-glucosamine-1-phosphate and N-acetyl-α-D-glucosamine-1-phosphate. acs.org This work was crucial as it provided the scientific community with the actual substrates needed to investigate the enzymatic pathways. The same study demonstrated that N-acetyl-α-D-glucosamine-1-phosphate could be enzymatically converted to a uridine-containing nucleotide, which was correctly identified as UDP-N-acetylglucosamine. acs.org This research provided direct evidence for the role of this compound as the immediate precursor to UDP-GlcNAc, solidifying its importance as a key intermediate in the biosynthesis of amino sugar-containing macromolecules.

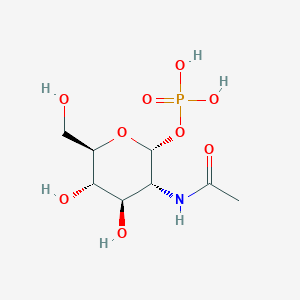

Structure

2D Structure

3D Structure

Properties

CAS No. |

119185-04-5 |

|---|---|

Molecular Formula |

C8H16NO9P |

Molecular Weight |

301.19 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |

InChI Key |

FZLJPEPAYPUMMR-FMDGEEDCSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Synonyms |

Fatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Hexosamine Biosynthetic Pathway (HBP) Integration

The HBP is a branch of glucose metabolism that typically shunts a small percentage (3-5%) of fructose-6-phosphate (B1210287) away from glycolysis to produce UDP-GlcNAc. researchgate.net This pathway integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism. nih.govresearchgate.net N-acetyl-alpha-D-glucosamine 1-phosphate appears as the penultimate intermediate in the main de novo sequence before the final product is formed. researchgate.net

The de novo pathway begins with fructose-6-phosphate and culminates in UDP-GlcNAc through a series of four enzymatic steps. reactome.org The formation of this compound is the third step in this critical metabolic sequence.

The second step of the HBP is catalyzed by the enzyme Glucosamine-6-phosphate N-acetyltransferase (GNA1 or GNPNAT1), classified under EC 2.3.1.4. researchgate.netwikipedia.org This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amine group of glucosamine-6-phosphate. wikipedia.orgontosight.ai The products of this irreversible reaction are N-acetyl-alpha-D-glucosamine 6-phosphate and coenzyme A (CoA). ontosight.ai This acetylation is a crucial step, as it commits the glucosamine-6-phosphate molecule to the pathway leading toward UDP-GlcNAc synthesis and is essential for maintaining the integrity of bacterial cell walls through peptidoglycan synthesis. wikipedia.orgontosight.ai In humans, this enzyme has shown a relaxed donor specificity, capable of transferring acyl groups up to four carbons in length, such as propionyl and n-butyryl groups, from their respective CoA donors to glucosamine-6-phosphate. nih.govresearchgate.net

Following its synthesis, N-acetyl-alpha-D-glucosamine 6-phosphate serves as the substrate for Phosphoacetylglucosamine Mutase (PAGM), also known as PGM3 or AGM1 (EC 5.4.2.3). researchgate.netwikipedia.orguniprot.org This enzyme catalyzes the reversible intramolecular transfer of the phosphate (B84403) group from the C-6 position to the C-1 position of the glucosamine (B1671600) ring. wikipedia.org This isomerization reaction converts N-acetyl-D-glucosamine 6-phosphate into this compound. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is N-acetyl-alpha-D-glucosamine 1,6-phosphomutase. wikipedia.orgqmul.ac.uk The activity of Phosphoacetylglucosamine Mutase is dependent on the presence of N-acetyl-alpha-D-glucosamine 1,6-bisphosphate, which acts as an essential activator for the catalytic process. wikipedia.orgqmul.ac.uk

The final step in the de novo synthesis of UDP-GlcNAc involves the enzyme UDP-N-acetylglucosamine diphosphorylase, also known as N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU), which belongs to the EC 2.7.7.23 class. uniprot.orgebi.ac.ukqmul.ac.uk This enzyme catalyzes the reaction between this compound and Uridine-5'-triphosphate (UTP). ebi.ac.ukqmul.ac.uk In this reaction, the phosphate group of this compound attacks the alpha-phosphate of UTP, leading to the formation of UDP-N-acetyl-alpha-D-glucosamine and the release of pyrophosphate. ebi.ac.ukqmul.ac.uk This step is a critical activation reaction, attaching the high-energy uridine (B1682114) diphosphate (B83284) group to the sugar, thereby preparing it for use in various glycosylation reactions. ebi.ac.uk

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

|---|---|---|---|

| Glucosamine-6-phosphate N-acetyltransferase | 2.3.1.4 | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-alpha-D-glucosamine 6-phosphate, CoA |

| Phosphoacetylglucosamine Mutase | 5.4.2.3 | N-acetyl-alpha-D-glucosamine 6-phosphate | This compound |

| UDP-N-acetylglucosamine Diphosphorylase (GlmU) | 2.7.7.23 | This compound, UTP | UDP-N-acetyl-alpha-D-glucosamine, Pyrophosphate |

In addition to de novo synthesis, cells can generate UDP-GlcNAc through salvage pathways that recycle N-acetylglucosamine (GlcNAc) from the breakdown of glycoconjugates or from external sources. nih.govresearchgate.net In this pathway, free GlcNAc is first phosphorylated by N-acetylglucosamine kinase (NAGK) to produce N-acetyl-D-glucosamine 6-phosphate. researchgate.netnih.gov This product is identical to the intermediate formed in the de novo pathway. researchgate.net Subsequently, N-acetyl-D-glucosamine 6-phosphate is converted to this compound by the action of Phosphoacetylglucosamine Mutase (EC 5.4.2.3), thereby feeding into the final step of UDP-GlcNAc synthesis. researchgate.net This salvage mechanism is particularly important under conditions of nutrient limitation, such as glutamine deprivation, where de novo synthesis is suppressed. nih.gov

De Novo Synthesis Route to UDP-N-acetyl-alpha-D-glucosamine

Diversity of Biosynthetic Routes Across Organisms

While the core enzymatic steps for UDP-GlcNAc synthesis are conserved, there are notable differences in the organization of these pathways across different organisms. In eukaryotes, including humans, the enzymes of the HBP are typically encoded by separate genes and function as monofunctional proteins. wikipedia.orguniprot.org

In contrast, many prokaryotes exhibit a more streamlined approach. In bacteria such as Escherichia coli and Bacillus subtilis, the last two steps of the pathway—the acetylation of glucosamine-1-phosphate and the uridylyltransfer to form UDP-GlcNAc—are catalyzed by a single bifunctional protein, GlmU. uniprot.orgebi.ac.ukqmul.ac.ukuniprot.org This protein possesses two distinct active sites: a C-terminal domain with glucosamine-1-phosphate N-acetyltransferase activity (EC 2.3.1.157) and an N-terminal domain with UDP-N-acetylglucosamine diphosphorylase activity (EC 2.7.7.23). uniprot.orgebi.ac.uk This fusion of enzymatic activities into a single polypeptide chain represents a key difference from the eukaryotic pathway, where these steps are carried out by separate enzymes. wikipedia.org

Eukaryotic Pathways and Regulatory Mechanisms

In eukaryotes, the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc, begins with fructose-6-phosphate and proceeds through a series of enzymatic reactions that differ in sequence from the prokaryotic pathway. nih.gov

The pathway initiates with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P), a reaction catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govnih.gov This step is often the rate-limiting and a key regulatory point of the entire pathway. nih.gov Subsequently, GlcN-6-P is acetylated by glucosamine-6-phosphate N-acetyltransferase (GNA1) to form N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). nih.govnih.gov The next step involves the isomerization of GlcNAc-6-P to this compound (GlcNAc-1-P) by the enzyme phospho-acetyl-glucosamine mutase (Agm1). nih.govhmdb.ca Finally, GlcNAc-1-P is converted to UDP-GlcNAc through a reaction with uridine triphosphate (UTP), catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX1/AGX2 in mammals). nih.govnih.gov

Regulation of this pathway is critical for cellular homeostasis. ontosight.ai The primary enzyme, GFAT, is subject to feedback inhibition by the pathway's end-product, UDP-GlcNAc, which helps to control the metabolic flux in response to cellular needs. nih.govoup.com This ensures that the production of hexosamines is tightly coordinated with the availability of nutrients and other cellular signals. nih.gov

| Step | Substrate(s) | Product | Enzyme | Key Features |

|---|---|---|---|---|

| 1 | Fructose-6-phosphate + Glutamine | Glucosamine-6-phosphate | GFAT | Rate-limiting step; subject to feedback inhibition by UDP-GlcNAc. nih.govnih.gov |

| 2 | Glucosamine-6-phosphate + Acetyl-CoA | N-acetyl-D-glucosamine 6-phosphate | GNA1 | Acetylation step occurs before isomerization. nih.gov |

| 3 | N-acetyl-D-glucosamine 6-phosphate | This compound | Agm1 | Catalyzes the intramolecular phosphate transfer. nih.govhmdb.ca |

| 4 | This compound + UTP | UDP-N-acetylglucosamine | UAP1/AGX1/AGX2 | Final activation step. nih.govnih.gov |

Prokaryotic Pathways and Distinctive Enzymatic Features

The biosynthesis of UDP-GlcNAc in prokaryotes also starts from fructose-6-phosphate but follows a different enzymatic sequence compared to eukaryotes. nih.gov This distinction provides opportunities for targeting bacterial pathways for antibiotic development. wikipedia.org

The pathway begins with the conversion of fructose-6-phosphate to glucosamine-6-phosphate (GlcN-6-P) by glucosamine-6-phosphate synthase (GlmS), using glutamine as the amino donor. frontiersin.orgnih.gov Next, phosphoglucosamine mutase (GlmM) catalyzes the isomerization of GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P). nih.govnih.govresearchgate.net This step is crucial and the enzyme GlmM is essential for the growth of many bacteria. researchgate.net

A key distinctive feature of the prokaryotic pathway is the bifunctional enzyme GlmU. nih.govnih.govresearchgate.net This single protein possesses two distinct catalytic activities: glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase. nih.govebi.ac.ukwikipedia.org First, its C-terminal acetyltransferase domain converts GlcN-1-P and acetyl-CoA into this compound (GlcNAc-1-P). ebi.ac.ukwikipedia.org Then, its N-terminal uridyltransferase domain catalyzes the reaction between GlcNAc-1-P and UTP to produce UDP-GlcNAc and pyrophosphate. nih.govebi.ac.uk The presence of this bifunctional enzyme, which is absent in eukaryotes, makes GlmU an attractive target for novel antibacterial agents. nih.govwikipedia.org

| Step | Substrate(s) | Product | Enzyme | Key Features |

|---|---|---|---|---|

| 1 | Fructose-6-phosphate + Glutamine | Glucosamine-6-phosphate | GlmS | Initial and rate-limiting reaction. nih.gov |

| 2 | Glucosamine-6-phosphate | Glucosamine-1-phosphate | GlmM | Essential for bacterial growth. researchgate.net Catalyzes interconversion. ontosight.aiwikipedia.org |

| 3 | Glucosamine-1-phosphate + Acetyl-CoA | This compound | GlmU (bifunctional) | Acetylation step catalyzed by the C-terminal domain. nih.govebi.ac.uk |

| 4 | This compound + UTP | UDP-N-acetylglucosamine | Uridylation step catalyzed by the N-terminal domain. nih.govebi.ac.uk |

Fungal Biosynthesis

Fungal biosynthesis of UDP-GlcNAc is vital as it provides the precursor for chitin (B13524), a major structural component of the fungal cell wall. nih.govnih.govasm.org The fungal cell wall, which is essential for maintaining cell integrity and morphology, is composed of glucans, chitin, and glycosylated proteins. nih.govasm.org Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine, contributes significantly to the wall's strength. nih.govasm.org

The pathway in fungi largely resembles that of other eukaryotes. nih.gov It starts with fructose-6-phosphate and glutamine being converted to glucosamine-6-phosphate by glucosamine-6-phosphate synthase (GFA1). nih.gov This is followed by the acetylation to GlcNAc-6-P by glucosamine-6-phosphate N-acetyltransferase (Gna1). nih.gov Subsequently, phospho-acetyl-glucosamine mutase (Agm1) isomerizes GlcNAc-6-P to GlcNAc-1-P, which is then uridylated by GlcNAc-1-P-uridyltransferase (Uap1) to yield UDP-GlcNAc. nih.gov Several of these enzymes, including Gfa1, Agm1, and Uap1, have been shown to be essential for the growth of pathogenic fungi like Aspergillus fumigatus. nih.gov The essentiality of this pathway makes its enzymes attractive targets for the development of antifungal drugs. nih.gov

Interconnections with Core Metabolic Pathways

The hexosamine biosynthetic pathway (HBP) is a critical nexus, integrating several major metabolic routes, including glycolysis, and amino acid and nucleotide metabolism. frontiersin.org

Link to Glycolysis via Fructose-6-phosphate

The HBP directly branches off from glycolysis, utilizing the glycolytic intermediate fructose-6-phosphate as its initial substrate. frontiersin.orgnih.govnih.gov Typically, only a small percentage of the total glucose flux is shunted into the HBP. frontiersin.org However, under conditions of high glucose availability or when downstream glycolytic enzymes are inhibited, the flux through the HBP can increase. frontiersin.org This direct link positions the HBP as a sensor of glucose availability, coupling the energy status of the cell, reflected by glycolysis, to the biosynthesis of complex macromolecules. nih.gov The conversion of fructose-6-phosphate to glucosamine-6-phosphate by GFAT (or GlmS in prokaryotes) is the committed step that diverts glucose-derived carbons away from energy production (glycolysis) and towards the synthesis of amino sugars. nih.govnih.govnih.gov

Relationship with Amino Acid and Nucleotide Metabolism

The HBP is intricately connected with both amino acid and nucleotide metabolism. frontiersin.org The very first step of the pathway requires glutamine, which serves as the amino group donor in the reaction catalyzed by GFAT/GlmS. frontiersin.orgnih.gov This directly links the pathway to glutamine metabolism, one of the most abundant amino acids involved in a myriad of cellular processes. nih.gov

Furthermore, the synthesis of UDP-GlcNAc requires acetyl-coenzyme A (acetyl-CoA) for the acetylation step and uridine triphosphate (UTP) for the final uridylation step. frontiersin.org Acetyl-CoA is a central metabolite derived from both glucose (via pyruvate) and fatty acid oxidation, linking the HBP to lipid metabolism. UTP is a fundamental component of nucleotide metabolism, essential for RNA synthesis and cellular signaling. frontiersin.org Therefore, the HBP acts as a metabolic integrator, sensing the availability of glucose, amino acids (glutamine), acetyl-CoA, and UTP to produce UDP-GlcNAc, which in turn regulates processes like protein glycosylation. nih.govfrontiersin.orgmdpi.com

Enzymology and Molecular Mechanisms

N-Acetylglucosamine-1-phosphate Uridylyltransferase (GlmU)

The N-terminal domain of the bifunctional GlmU protein harbors the N-acetylglucosamine-1-phosphate uridylyltransferase activity. This enzymatic function catalyzes the transfer of a uridylyl group from uridine (B1682114) triphosphate (UTP) to N-acetyl-alpha-D-glucosamine 1-phosphate, yielding UDP-N-acetylglucosamine and pyrophosphate. nih.gov

The enzymatic activity of the uridylyltransferase domain of GlmU is influenced by several factors, including pH, temperature, and the presence of divalent cations.

The optimal pH for the acetyltransferase activity of GlmU from both E. coli and B. subtilis has been reported to be around 8.0. rsc.org The optimal temperature for the acetyltransferase activity shows some variation, with E. coli GlmU exhibiting optimal activity at 30°C and B. subtilis GlmU at 37°C. rsc.org A study on galactose-1-phosphate uridyltransferase, a related enzyme, also showed an optimal temperature of 37°C and an optimal pH of 7. trisakti.ac.id

The uridylyltransferase activity of GlmU is dependent on the presence of divalent cations, with magnesium (Mg²⁺) being the most effective cofactor. uniprot.org Some studies suggest that the enzyme can also utilize cobalt (Co²⁺) to a lesser extent. uniprot.org The catalytic mechanism of the uridylyltransferase reaction involves two Mg²⁺ ions. mdpi.com One Mg²⁺ ion is thought to facilitate the nucleophilic attack by the phosphate (B84403) group of this compound on the α-phosphate of UTP, while the second Mg²⁺ ion helps to stabilize the pyrophosphate leaving group. mdpi.com Interestingly, while Mg²⁺ is crucial for the uridylyltransferase activity, its effect on the acetyltransferase activity of E. coli GlmU is minimal, whereas the activity of B. subtilis GlmU is optimal at a Mg²⁺ concentration of 15 mM. rsc.org

Table 2: Optimal Reaction Conditions for GlmU Activities

| Enzyme Activity | Organism | Optimal pH | Optimal Temperature (°C) | Cofactor Requirement | Reference |

|---|---|---|---|---|---|

| Acetyltransferase | E. coli | 8.0 | 30 | None | rsc.org |

| Acetyltransferase | B. subtilis | 8.0 | 37 | Mg²⁺ (15 mM) | rsc.org |

Phosphoacetylglucosamine Mutase (AGM1, EC 5.4.2.3)

Phosphoacetylglucosamine mutase (AGM1), also known as N-acetylglucosamine-phosphate mutase, is a key enzyme in the hexosamine biosynthetic pathway in eukaryotes. nih.govresearchgate.net It catalyzes the reversible conversion of N-acetylglucosamine-6-phosphate (GlcNAc-6-P) into N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govuniprot.org This reaction is a critical step in the synthesis of UDP-GlcNAc, an essential precursor for a wide array of glycans and glycosylated molecules. nih.govresearchgate.net

AGM1 belongs to the α-D-phosphohexomutase superfamily of enzymes. nih.gov The catalytic mechanism for the interconversion of GlcNAc-6-P and GlcNAc-1-P proceeds via a "ping-pong" mechanism. nih.gov This mechanism involves the formation of a phosphorylated enzyme intermediate. The reaction requires a catalytic intermediate, N-acetylglucosamine-1,6-bisphosphate (GlcNAc-1,6-bisP). nih.gov The enzyme first transfers a phosphoryl group from the phosphorylated active site to the substrate (e.g., GlcNAc-6-P) to form the bisphosphate intermediate. Subsequently, the enzyme accepts a different phosphoryl group from the intermediate to yield the product (GlcNAc-1-P) and regenerate the phosphoenzyme. nih.govresearchgate.net

The activity of AGM1 is dependent on specific cofactors. The catalytic cycle requires the presence of a bisphosphate sugar, such as N-acetylglucosamine-1,6-bisphosphate (GlcNAc-1,6-bisP) or glucose-1,6-bisphosphate (Glc-1,6-bisP), which primes the dephospho-form of the enzyme. nih.govnih.gov Additionally, like other members of the phosphohexomutase superfamily, AGM1 is a metalloenzyme that requires a divalent metal ion for its activity. nih.gov Magnesium (Mg²⁺) is a known cofactor for AGM1. uniprot.org

N-Acetylglucosamine-1-Phosphate Transferase (GlcNAc-1-phosphotransferase)

The proper trafficking of newly synthesized acid hydrolases to lysosomes is essential for cellular function and relies on the mannose 6-phosphate (Man-6-P) recognition system. nih.gov The generation of this Man-6-P signal is a two-step process initiated by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase). nih.gov

In the first step, which occurs in the Golgi apparatus, GlcNAc-1-phosphotransferase transfers N-acetylglucosamine-1-phosphate (GlcNAc-P) from the sugar donor UDP-GlcNAc to specific mannose residues on the N-linked glycans of lysosomal hydrolases. nih.gov In the second step, an N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, known as the "uncovering" enzyme, removes the "covering" GlcNAc residue. nih.gov This removal exposes the Man-6-P recognition marker. The exposed Man-6-P moiety is then recognized by Man-6-P receptors in the trans-Golgi network, which mediate the transport of the hydrolases to the lysosomes. nih.gov Therefore, while this compound is not the direct substrate, its precursor UDP-GlcNAc is indispensable for the function of GlcNAc-1-phosphotransferase and the subsequent correct trafficking of lysosomal enzymes.

Subunit Composition and Gene Products (GNPTAB, GNPTG)

The enzyme UDP-N-acetylglucosamine-lysosomal-enzyme N-acetylglucosaminephosphotransferase (GlcNAc-1-phosphotransferase) is a key player in the trafficking of lysosomal hydrolases. medlineplus.govmedlineplus.govmedlineplus.govmedlineplus.gov This membrane-bound enzyme, located in the Golgi apparatus, is a heterohexameric complex composed of three distinct subunits: two alpha (α), two beta (β), and two gamma (γ) subunits. medlineplus.govmedlineplus.govmedlineplus.govmedlineplus.govwikipedia.org The synthesis of these subunits is directed by two separate genes: GNPTAB and GNPTG. medlineplus.govmedlineplus.govwikipedia.org

The GNPTAB gene, located on chromosome 12, encodes a precursor protein that is subsequently cleaved to form the mature alpha and beta subunits. medlineplus.govnih.govgenecards.org The α and β subunits form the catalytic core of the enzyme complex. uniprot.org The GNPTG gene, found on chromosome 16, is responsible for producing the gamma subunits. medlineplus.govwikipedia.org These γ-subunits are non-catalytic but play a crucial role in recognizing and binding the high-mannose glycans of the lysosomal enzymes that are to be modified. uniprot.org This binding presents the substrate to the catalytic α/β subunits, thereby enhancing the rate of N-acetylglucosamine-1-phosphate transfer. uniprot.org

Mutations in the GNPTAB gene can lead to a deficiency or loss of function in the GlcNAc-1-phosphotransferase enzyme, resulting in the lysosomal storage disorders Mucolipidosis II alpha/beta (also known as I-cell disease) and Mucolipidosis III alpha/beta. medlineplus.govmedlineplus.govsequencing.com In these conditions, the failure to tag lysosomal hydrolases with mannose-6-phosphate (B13060355) prevents their transport to lysosomes. medlineplus.govmedlineplus.gov Instead, the enzymes are secreted outside the cell, and undigested macromolecules accumulate within the lysosomes. medlineplus.govmedlineplus.gov Similarly, mutations in the GNPTG gene are associated with Mucolipidosis III gamma, a less severe form of the disorder, which also results from reduced activity of the GlcNAc-1-phosphotransferase enzyme. medlineplus.govmedlineplus.gov

Table 1: Gene Products of GlcNAc-1-phosphotransferase

| Gene Name | Gene Product | Function | Chromosomal Locus | Associated Disorders |

|---|---|---|---|---|

| GNPTAB | N-acetylglucosamine-1-phosphate transferase subunits alpha (α) and beta (β) | Forms the catalytic core of the enzyme; transfers GlcNAc-1-phosphate to mannose residues. medlineplus.govnih.govuniprot.org | 12q23.3 wikipedia.org | Mucolipidosis II alpha/beta, Mucolipidosis III alpha/beta wikipedia.org |

| GNPTG | N-acetylglucosamine-1-phosphate transferase subunit gamma (γ) | Recognizes and binds high-mannose glycans on lysosomal hydrolases, presenting them to the catalytic subunits. medlineplus.govwikipedia.orguniprot.org | 16p13.3 wikipedia.orgwikipedia.org | Mucolipidosis III gamma wikipedia.org |

Mannose-6-phosphate (M6P) Tagging Mechanism

The Mannose-6-phosphate (M6P) tagging mechanism is a crucial two-step process for targeting newly synthesized soluble acid hydrolases to the lysosomes. oup.comresearchgate.net This process ensures that these potent digestive enzymes are sequestered within the correct organelle, preventing cellular damage. The entire pathway begins in the cis-Golgi apparatus. wikipedia.orgembopress.org

The first and defining step of this pathway is catalyzed by GlcNAc-1-phosphotransferase. researchgate.netnih.gov This enzyme recognizes a specific protein signal patch on the surface of the lysosomal hydrolases. genecards.org It then facilitates the transfer of an N-acetylglucosamine-1-phosphate group from a UDP-N-acetylglucosamine (UDP-GlcNAc) donor molecule to the C-6 hydroxyl group of one or more mannose residues on the N-linked oligosaccharides of the hydrolase. wikipedia.orgoup.com This reaction creates a phosphodiester intermediate, specifically a mannose-phosphate-N-acetylglucosamine structure. oup.comnih.gov

In the second step, the terminal N-acetylglucosamine (GlcNAc) moiety is removed by a second enzyme, N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase, also known as the "uncovering enzyme". oup.comresearchgate.netnih.gov This enzyme hydrolyzes the phosphodiester bond, exposing the mannose-6-phosphate (M6P) tag. researchgate.net

Once the M6P tag is revealed, it is recognized by mannose-6-phosphate receptors (MPRs) in the trans-Golgi network. wikipedia.orgembopress.org These receptors bind the tagged hydrolases and package them into clathrin-coated vesicles for transport to the late endosomes. researchgate.net The acidic environment of the late endosome causes the dissociation of the hydrolase from the MPR. wikipedia.org The hydrolase is then delivered to the lysosome, while the MPR is recycled back to the Golgi apparatus for further rounds of transport. wikipedia.org

Table 2: Components of the M6P Tagging Mechanism

| Component | Role in the Mechanism | Location |

|---|---|---|

| GlcNAc-1-phosphotransferase | Catalyzes the transfer of GlcNAc-1-phosphate to mannose residues on lysosomal hydrolases. researchgate.netnih.gov | cis-Golgi wikipedia.orgembopress.org |

| UDP-N-acetylglucosamine | Donor of the N-acetylglucosamine-1-phosphate group. wikipedia.orgnih.gov | Golgi Apparatus |

| Lysosomal Hydrolase | The substrate protein that receives the M6P tag. medlineplus.govmedlineplus.gov | Endoplasmic Reticulum, Golgi Apparatus |

| N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase (Uncovering Enzyme) | Removes the terminal GlcNAc to expose the M6P recognition marker. oup.comnih.gov | trans-Golgi Network researchgate.net |

| Mannose-6-Phosphate (M6P) Tag | The recognition marker that targets hydrolases to the lysosome. wikipedia.org | N-linked oligosaccharides of lysosomal hydrolases |

| Mannose-6-Phosphate Receptors (MPRs) | Bind to M6P-tagged hydrolases and facilitate their transport. researchgate.netwikipedia.org | trans-Golgi Network, Endosomes |

Biological Roles and Cellular Functions

Precursor for UDP-N-acetyl-alpha-D-glucosamine Synthesis

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1P) is a critical intermediate in the hexosamine biosynthesis pathway, serving as the direct precursor for the synthesis of uridine (B1682114) diphosphate-N-acetyl-alpha-D-glucosamine (UDP-GlcNAc). This activated sugar nucleotide is a fundamental building block for a multitude of essential glycoconjugates in virtually all organisms.

The conversion of GlcNAc-1P to UDP-GlcNAc is the final and committing step in this biosynthetic pathway. nih.gov The reaction involves the transfer of a uridylyl group from uridine triphosphate (UTP) to GlcNAc-1P, releasing pyrophosphate (PPi). umaryland.edureactome.org

The enzymatic catalysis of this pivotal reaction differs between prokaryotes and eukaryotes, presenting a potential target for therapeutic intervention. wikipedia.org

In eukaryotes , the synthesis is catalyzed by a single-domain enzyme known as UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also referred to as UDP-GlcNAc diphosphorylase. nih.govresearchgate.net

In bacteria , this conversion is carried out by a bifunctional enzyme, GlmU, which possesses both acetyltransferase and uridyltransferase activity. nih.govnih.gov The uridyltransferase domain of GlmU is responsible for the conversion of GlcNAc-1P to UDP-GlcNAc. nih.gov

UDP-GlcNAc is a high-energy donor substrate utilized by glycosyltransferases for the synthesis of complex carbohydrates, including those found in glycoproteins, glycolipids, and proteoglycans. wikipedia.org Its availability is crucial for cellular function, and the synthesis from GlcNAc-1P is a key regulatory point in the pathway.

| Reactants | Enzyme | Products | Organism Type |

| This compound, UTP | UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | UDP-N-acetyl-alpha-D-glucosamine, Pyrophosphate | Eukaryotes |

| This compound, UTP | GlmU (uridyltransferase domain) | UDP-N-acetyl-alpha-D-glucosamine, Pyrophosphate | Bacteria |

Involvement in Glycoconjugate Biosynthesis

As the precursor to UDP-GlcNAc, this compound plays a fundamental, albeit indirect, role in the biosynthesis of a wide array of complex glycoconjugates. The availability of UDP-GlcNAc, derived from GlcNAc-1P, is rate-limiting for these critical cellular processes.

N-linked glycosylation, one of the most common post-translational modifications, involves the attachment of an oligosaccharide chain to an asparagine residue of a nascent polypeptide chain. The synthesis of the precursor oligosaccharide, which is assembled on a lipid carrier called dolichol phosphate (B84403), begins with the transfer of N-acetylglucosamine (GlcNAc) residues from UDP-GlcNAc.

The initial step in this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1). This enzyme transfers a GlcNAc-1-phosphate group from UDP-GlcNAc to dolichol phosphate, forming N-acetyl-D-glucosaminyl-diphosphodolichol. wikipedia.org This reaction is the committed step in the biosynthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation. Subsequent steps involve the addition of more GlcNAc, mannose, and glucose residues before the entire oligosaccharide is transferred to the protein.

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the cell surface. The biosynthesis of the GPI anchor core structure begins in the endoplasmic reticulum with the transfer of a GlcNAc residue from UDP-GlcNAc to a phosphatidylinositol (PI) lipid acceptor.

This initial step is catalyzed by a multi-subunit enzyme complex, phosphatidylinositol glycan anchor biosynthesis, class A (PIGA). PIGA transfers GlcNAc from UDP-GlcNAc to PI to form GlcNAc-PI. This is the first and essential step in the GPI anchor assembly line. Subsequent modifications, including de-N-acetylation of the GlcNAc, and the addition of mannose and phosphoethanolamine residues, complete the GPI anchor, which is then attached to the C-terminus of the target protein.

The synthesis of key components of the extracellular matrix (ECM), such as hyaluronan and chondroitin (B13769445) sulfate (B86663), is highly dependent on the intracellular pool of UDP-GlcNAc, and by extension, on the availability of its precursor, GlcNAc-1P. These glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units.

Hyaluronan is a polymer of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. Chondroitin sulfate is composed of repeating units of D-glucuronic acid and N-acetylgalactosamine, the latter of which is derived from UDP-GlcNAc through epimerization.

The enzymes responsible for synthesizing these GAGs, hyaluronan synthases (HAS) and chondroitin sulfate synthases, utilize UDP-sugars, including UDP-GlcNAc and UDP-N-acetylgalactosamine, as high-energy donor substrates. Therefore, the cellular concentration of UDP-GlcNAc directly influences the rate of hyaluronan and chondroitin sulfate synthesis. Studies have shown that increasing the availability of UDP-GlcNAc can lead to increased synthesis of these ECM components. ebi.ac.uk

Role in Cell Wall Biogenesis

In bacteria, this compound is a crucial intermediate for the synthesis of the cell wall, a structure essential for maintaining cell shape and integrity. The bacterial cell wall is primarily composed of peptidoglycan, a massive polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides.

The biosynthesis of peptidoglycan begins in the cytoplasm with the synthesis of the UDP-activated precursors, UDP-GlcNAc and UDP-MurNAc. As previously described, GlcNAc-1P is converted to UDP-GlcNAc by the bifunctional enzyme GlmU. nih.gov UDP-GlcNAc then serves two critical functions:

It is a direct precursor for the GlcNAc residues in the peptidoglycan backbone.

It is the substrate for the enzyme MurA, which catalyzes the first committed step in the synthesis of UDP-MurNAc.

Given that the synthesis of UDP-GlcNAc is an essential pathway for providing the building blocks of peptidoglycan, the enzymes involved, including the one that utilizes GlcNAc-1P (GlmU), are considered attractive targets for the development of novel antibiotics. wikipedia.orgnih.gov

| Biological Process | Key Molecule Synthesized from UDP-GlcNAc | Initial Enzyme Utilizing UDP-GlcNAc |

| N-Linked Glycoprotein (B1211001) Synthesis | Dolichol-linked oligosaccharide precursor | UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1) |

| GPI-Anchored Protein Formation | N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI) | Phosphatidylinositol glycan anchor biosynthesis, class A (PIGA) |

| Extracellular Matrix Synthesis | Hyaluronan, Chondroitin Sulfate | Hyaluronan Synthases (HAS), Chondroitin Sulfate Synthases |

| Bacterial Peptidoglycan Synthesis | Peptidoglycan precursors (UDP-GlcNAc and UDP-MurNAc) | Transglycosylases, MurA |

Teichoic Acid and Mureine Biosynthesis in Bacteria

In the bacterial kingdom, UDP-GlcNAc, derived from this compound, is indispensable for the synthesis of the cell wall, a structure vital for bacterial integrity and survival. It is a precursor for the synthesis of peptidoglycan (also known as murein), a polymer that forms the primary structural component of the bacterial cell wall. nih.gov The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan biosynthesis by transferring an enolpyruvyl group from phosphoenolpyruvate (B93156) to UDP-GlcNAc. rsc.org

Furthermore, in Gram-positive bacteria, UDP-GlcNAc serves as a precursor for the synthesis of teichoic acids, which are anionic polymers embedded in the cell wall and are crucial for cell shape determination, regulation of cell division, and pathogenesis. researchgate.net The bifunctional bacterial enzyme GlmU, which produces UDP-GlcNAc from this compound, is a key player in providing the necessary substrate for these cell wall components. ebi.ac.uk

Fungal Chitin (B13524) Polymerization

In fungi, the integrity of the cell wall is paramount, and chitin is a major structural component. Chitin is a long-chain polymer of N-acetylglucosamine. The synthesis of this vital polymer is dependent on the availability of UDP-GlcNAc, which is produced from this compound. rsc.orgnih.gov Chitin synthases, a family of integral membrane enzymes, catalyze the transfer of N-acetylglucosamine from UDP-GlcNAc to a growing chitin chain, which is then extruded into the extracellular space to be incorporated into the cell wall. reactome.orgnih.govsemanticscholar.org The amount of chitin in the fungal cell wall can vary, constituting a significant portion of its dry weight, and is essential for fungal viability.

Contributions to Cellular Signaling and Regulation

Beyond its structural roles, the metabolic pathway originating from this compound plays a profound role in cellular signaling and the regulation of protein function through the post-translational modification known as O-GlcNAcylation.

O-GlcNAcylation of Cytosolic and Nuclear Proteins

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor. The removal of the O-GlcNAc moiety is catalyzed by O-GlcNAcase (OGA). Given that the availability of UDP-GlcNAc is tied to cellular nutrient status, O-GlcNAcylation acts as a nutrient sensor, linking metabolic state to the regulation of a vast array of cellular processes.

A significant portion of O-GlcNAc-modified proteins are involved in the regulation of gene expression. mdpi.com This modification is found on transcription factors, RNA polymerase II, and various components of the transcriptional machinery. O-GlcNAcylation can influence the activity, localization, and stability of transcription factors, thereby modulating the expression of target genes. mdpi.com For instance, the O-GlcNAcylation of transcription factors can either activate or repress transcription depending on the specific protein and cellular context. Furthermore, proteins involved in mRNA processing, such as splicing and decapping, as well as components of the translational machinery, including ribosomal proteins and initiation factors, are also targets of O-GlcNAcylation, suggesting a broad role in the control of protein synthesis.

O-GlcNAcylation plays a crucial role in modulating various signal transduction pathways, often in a complex interplay with another major post-translational modification, phosphorylation. ebi.ac.uknih.gov Many signaling proteins, including kinases and phosphatases, are themselves O-GlcNAcylated. ebi.ac.uk This modification can compete with phosphorylation for the same or adjacent serine/threonine residues, creating a "yin-yang" relationship that can either block or enhance signaling events. For example, in the insulin (B600854) signaling pathway, O-GlcNAcylation of key components can attenuate the signal, contributing to insulin resistance. O-GlcNAcylation also modulates stress-responsive signaling pathways, where an increase in O-GlcNAc levels can be a protective response to cellular stress.

The addition of the O-GlcNAc moiety can directly alter the function of a protein by inducing conformational changes, affecting its enzymatic activity, or altering its interactions with other proteins. O-GlcNAcylation has been shown to regulate the stability of numerous proteins. It can protect proteins from degradation by the ubiquitin-proteasome system. This can occur through several mechanisms, including the direct modification of the protein to prevent its recognition by the ubiquitination machinery or by modulating the activity of enzymes involved in the ubiquitin-proteasome pathway. Conversely, in some contexts, O-GlcNAcylation can also promote protein degradation. The stability of key regulatory proteins, such as transcription factors and enzymes, is often finely tuned by the dynamic cycling of O-GlcNAcylation.

Interactive Data Table: Key Proteins and Pathways Influenced by O-GlcNAcylation

| Category | Protein/Pathway | Role of O-GlcNAcylation |

| Transcription | RNA Polymerase II | Regulation of transcriptional initiation and elongation |

| Transcription Factors (e.g., Sp1, p53, NF-κB) | Modulation of activity, stability, and nuclear localization | |

| Translation | Ribosomal Proteins, Initiation Factors (e.g., eIF4E) | Regulation of protein synthesis |

| Signal Transduction | Akt/PKB | Inhibition of phosphorylation and downstream signaling |

| Insulin Signaling Pathway components | Attenuation of signal transduction | |

| Protein Stability | EZH2 | Maintenance of protein stability and function |

| Various proteins | Protection from or promotion of proteasomal degradation |

Influence on Notch Receptor Specificity

The function of Notch receptors, which are critical for cell-cell communication and developmental processes, can be modulated by glycosylation. A specific type of modification, O-linked N-acetylglucosamine (O-GlcNAc), has been identified on the extracellular domain of Notch receptors. nih.gov This finding is significant because O-GlcNAc modifications were previously thought to be restricted to intracellular proteins. nih.gov

The addition of O-GlcNAc occurs on serine or threonine residues located between the fifth and sixth cysteines within the Epidermal Growth Factor (EGF) domains of the Notch receptor. nih.gov This modification was also found on Delta, a ligand for Notch. nih.gov The donor molecule for this modification is UDP-N-acetylglucosamine, which is synthesized from this compound and UTP. hmdb.capathbank.org Therefore, the availability of GlcNAc-1-P directly impacts the pool of UDP-GlcNAc, which in turn can influence the O-GlcNAcylation of Notch. This suggests a novel regulatory mechanism for Notch activity and specificity, linking the metabolic state of the cell to this crucial signaling pathway. nih.gov

| Receptor/Ligand | Modification Type | Location of Modification | Potential Implication |

| Notch Receptor | O-GlcNAc | Extracellular EGF domains | Regulation of receptor activity and specificity |

| Delta Ligand | O-GlcNAc | Extracellular domain | Modulation of Notch-ligand interaction |

Regulation of Metabolic Flux and Nutrient Sensing

Cells can sense the availability of N-acetyl-D-glucosamine (GlcNAc) as a nutrient, which subsequently regulates metabolic pathways. ontosight.ai When GlcNAc is transported into the cell, it is phosphorylated to form N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), which can then be isomerized to this compound by the enzyme phosphoacetylglucosamine mutase. hmdb.canih.gov This places GlcNAc-1-P at a critical juncture, linking the uptake of external amino sugars to central carbon and nitrogen metabolism.

The presence of GlcNAc can influence the intracellular concentrations of a wide range of compounds. Studies in Scheffersomyces stipitis have shown that when grown in a GlcNAc-containing medium, the cells accumulate GlcNAc, GlcNAc-6-P, glucosamine-6-phosphate, and glucosamine-1-phosphate. nih.gov This demonstrates a direct flux from the external nutrient to the intracellular pool of these intermediates.

GlcNAc-1-P is a direct precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (encoded by the glmU gene in E. coli). hmdb.capathbank.orgwikipedia.org UDP-GlcNAc is an essential building block for the biosynthesis of numerous macromolecules, including peptidoglycan in bacteria and glycoproteins in eukaryotes. medchemexpress.comnih.gov By controlling the synthesis of this crucial nucleotide sugar, GlcNAc-1-P plays a key role in directing metabolic flux towards anabolic pathways in response to nutrient availability.

| Metabolite | Precursor(s) | Key Enzyme | Product(s) | Cellular Significance |

| This compound | N-acetyl-D-glucosamine 6-phosphate | Phosphoacetylglucosamine mutase | - | Isomerization step in the hexosamine pathway. hmdb.ca |

| UDP-N-acetylglucosamine | This compound, UTP | UDP-N-acetylglucosamine pyrophosphorylase | Pyrophosphate | Key donor for glycosylation reactions and cell wall synthesis. hmdb.capathbank.org |

| This compound | alpha-D-glucosamine 1-phosphate, Acetyl-CoA | Glucosamine-1-phosphate N-acetyltransferase | CoA | Acetylation step in the synthesis pathway. wikipedia.org |

N-Glycan Catabolism and Recycling Pathways

The breakdown and recycling of glycans are essential processes for cellular maintenance and nutrient recovery. While the primary degradation of N-glycans occurs in lysosomes, there are also non-lysosomal pathways and efficient recycling mechanisms to salvage the resulting monosaccharides. glycoforum.gr.jp

In bacteria such as E. coli, components of the cell wall peptidoglycan are actively recycled. nih.gov During growth, degradation products like GlcNAc are imported back into the cytoplasm. researchgate.net This salvaged GlcNAc is then phosphorylated by the enzyme N-acetylglucosamine kinase (NagK) to produce GlcNAc-6-P. nih.govresearchgate.net This GlcNAc-6-P can be deacetylated and enter glycolysis, or it can be converted via GlcNAc-1-P into UDP-GlcNAc, allowing the direct reuse of the amino sugar for the synthesis of new cell wall components. nih.gov This recycling pathway is highly efficient and crucial for bacterial growth and survival.

In eukaryotes, the catabolism of N-glycans in the lysosome releases the constituent monosaccharides. These can be transported into the cytoplasm and re-enter metabolic pathways. For instance, salvaged GlcNAc can be phosphorylated and converted to GlcNAc-1-P, which then reforms UDP-GlcNAc to be used in the synthesis of new glycoproteins and other glycoconjugates.

Furthermore, a related compound, N-acetylglucosamine-1-phosphotransferase, plays a specialized role in the Golgi apparatus. It transfers GlcNAc-1-P onto mannose residues of N-glycans on specific lysosomal hydrolases. nih.gov A subsequent enzyme removes the N-acetylglucosamine, exposing a mannose-6-phosphate (B13060355) residue. This mannose-6-phosphate acts as a targeting signal that directs these enzymes to the lysosome. nih.gov

| Pathway | Organism/Location | Key Intermediate | Purpose |

| Peptidoglycan Recycling | Bacteria (E. coli) | N-acetyl-D-glucosamine 6-phosphate | Salvages cell wall components for reuse in synthesis or for entry into central metabolism. nih.govresearchgate.net |

| N-Glycan Salvage | Eukaryotes (Cytoplasm) | This compound | Re-incorporates monosaccharides from glycan breakdown into anabolic pathways (e.g., glycoprotein synthesis). |

| Lysosomal Enzyme Targeting | Eukaryotes (Golgi) | N-acetylglucosamine-1-P (as a donor) | Creates the mannose-6-phosphate signal required for trafficking specific enzymes to the lysosome. nih.gov |

Occurrence and Distribution in Biological Organisms

Presence in Eukaryotic Systems

In eukaryotes, this phosphorylated sugar is integral to pathways that produce nucleotide sugars required for glycosylation and the formation of structural polysaccharides. hmdb.ca

In humans, N-acetyl-alpha-D-glucosamine 1-phosphate is a recognized metabolite. nih.govebi.ac.uk It functions as a critical intermediate in the biosynthesis of N-linked glycoproteins. medchemexpress.com The synthesis of this compound occurs through the action of the enzyme phosphoacetylglucosamine mutase, which converts N-acetyl-D-glucosamine 6-phosphate into N-acetyl-glucosamine 1-phosphate. hmdb.ca Subsequently, N-acetyl-glucosamine 1-phosphate reacts with uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by UDP-N-acetylhexosamine pyrophosphorylase to form uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). hmdb.ca UDP-GlcNAc is an essential precursor for the synthesis of glycoproteins and other glycoconjugates.

| Organism | Key Enzyme | Metabolic Pathway | Precursor | Product |

| Human | Phosphoacetylglucosamine mutase | N-linked glycoprotein (B1211001) synthesis | N-acetyl-D-glucosamine 6-phosphate | This compound |

| Human | UDP-N-acetylhexosamine pyrophosphorylase | N-linked glycoprotein synthesis | This compound | UDP-N-acetylglucosamine |

In the model plant Arabidopsis thaliana, N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs) are pivotal enzymes in the hexosamine biosynthetic pathway (HBP). nih.gov These enzymes catalyze the final step in the synthesis of UDP-GlcNAc, a vital precursor for protein N-glycosylation. nih.gov The GlcNAc1pUTs utilize this compound and UTP as substrates to produce UDP-GlcNAc. nih.gov This process is essential for normal growth and development, as demonstrated by studies where interference with the expression of these enzymes leads to impaired protein N-glycosylation. nih.gov

| Organism | Key Enzyme | Metabolic Pathway | Substrates | Product |

| Arabidopsis thaliana | N-acetylglucosamine-1-P uridylyltransferase (GlcNAc1pUT) | Hexosamine Biosynthetic Pathway | This compound, UTP | UDP-N-acetylglucosamine |

This compound is a known metabolite in the baker's yeast, Saccharomyces cerevisiae. nih.govebi.ac.ukebi.ac.uk In the eukaryotic pathway for UDP-GlcNAc synthesis, which is a precursor for chitin (B13524) and other glycans, glucosamine-6-phosphate is first acetylated to form N-acetyl-D-glucosamine 6-phosphate. d-nb.info This is then isomerized to this compound. d-nb.info Finally, the uridylation of this compound yields UDP-GlcNAc. d-nb.info

| Organism | Metabolic Pathway | Key Steps |

| Saccharomyces cerevisiae | UDP-GlcNAc Biosynthesis | 1. Acetylation of glucosamine-6-phosphate to N-acetyl-D-glucosamine 6-phosphate. |

| 2. Isomerization to this compound. | ||

| 3. Uridylation to UDP-N-acetylglucosamine. |

Presence in Prokaryotic Systems

In prokaryotes, this compound is a central precursor for the synthesis of bacterial cell wall components, such as peptidoglycan and teichoic acids. medchemexpress.com

In the gram-negative bacterium Escherichia coli, this compound is a key intermediate in the pathway for UDP-N-acetylglucosamine synthesis. ebi.ac.uk The bifunctional enzyme GlmU catalyzes two sequential steps: the acetylation of glucosamine-1-phosphate to this compound, and the subsequent uridyltransferase reaction that produces UDP-GlcNAc. wikipedia.orgnih.gov This pathway is crucial for the synthesis of peptidoglycan and lipopolysaccharide, essential components of the bacterial cell wall. nih.gov

Pseudomonas aeruginosa also utilizes N-acetylglucosamine (GlcNAc), and its catabolism is important for the bacterium's physiology. asm.org While the specific role of the 1-phosphate derivative is part of the broader GlcNAc metabolism, it is understood to be an intermediate in the synthesis of UDP-GlcNAc for cell wall biosynthesis.

In the prominent human gut symbiont Bacteroides thetaiotaomicron, the metabolism of complex glycans is a key feature. This bacterium possesses numerous polysaccharide utilization loci for degrading host and dietary glycans. nih.govresearchgate.net Within these pathways, while the direct focus is often on the breakdown of larger sugars, the resulting monosaccharides like N-acetylglucosamine are funneled into central metabolism, which involves phosphorylation and conversion to intermediates like this compound for the synthesis of UDP-GlcNAc.

| Organism | Key Enzyme/Locus | Metabolic Role |

| Escherichia coli | GlmU (bifunctional enzyme) | Synthesis of UDP-GlcNAc for peptidoglycan and lipopolysaccharide biosynthesis. wikipedia.orgnih.gov |

| Pseudomonas aeruginosa | GlcNAc catabolism genes | Intermediate in UDP-GlcNAc synthesis for cell wall components. asm.org |

| Bacteroides thetaiotaomicron | Polysaccharide Utilization Loci | Funneling of N-acetylglucosamine into UDP-GlcNAc synthesis. nih.govresearchgate.net |

In the gram-positive bacterium Lactobacillus casei, this compound is an intermediate in the synthesis of UDP-GlcNAc. The synthesis pathway starts from fructose-6-phosphate (B1210287) and involves three key enzymes: glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). nih.gov GlmU is responsible for the final two steps, including the formation of this compound. nih.gov This pathway is vital for cell wall biosynthesis.

| Organism | Key Enzymes | Metabolic Pathway |

| Lactobacillus casei | GlmS, GlmM, GlmU | UDP-GlcNAc biosynthesis from fructose-6-phosphate for cell wall synthesis. nih.gov |

Comparative Analysis of this compound Roles Across Kingdoms

This compound (GlcNAc-1P) is a pivotal intermediate in the metabolism of amino sugars across all three domains of life: Bacteria, Archaea, and Eukaryota. While its central role as a precursor for the activated sugar nucleotide, uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is conserved, the downstream applications of this key metabolite diverge significantly, reflecting the unique structural and functional requirements of each kingdom. This comparative analysis elucidates the distinct metabolic fates of GlcNAc-1P and its derivatives, highlighting the evolutionary adaptations in the biosynthesis and utilization of this essential compound.

In the bacterial domain, GlcNAc-1P is a critical building block for the synthesis of the cell wall. Following its conversion to UDP-GlcNAc, it serves as an essential precursor for the biosynthesis of peptidoglycan, a rigid macromolecule that provides structural integrity to the bacterial cell envelope. Specifically, UDP-GlcNAc is a substrate for the synthesis of N-acetylmuramic acid (NAM), and both UDP-GlcNAc and UDP-NAM are integral components of the repeating disaccharide unit that forms the glycan backbone of peptidoglycan. Furthermore, in Gram-positive bacteria, UDP-GlcNAc is a precursor for the synthesis of teichoic acids, which are anionic polymers embedded in the cell wall that play crucial roles in cell shape, division, and pathogenesis. The biosynthetic pathway to UDP-GlcNAc in bacteria typically proceeds from fructose-6-phosphate through the action of enzymes including phosphoglucosamine mutase and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). researchgate.netnih.govnih.gov

Eukaryotic organisms utilize GlcNAc-1P primarily for protein glycosylation, a post-translational modification essential for protein folding, stability, and function. The synthesis of UDP-GlcNAc from GlcNAc-1P in eukaryotes follows a pathway where the acetylation of glucosamine-6-phosphate precedes the mutase reaction. researchgate.netresearchgate.nethmdb.ca This UDP-GlcNAc is the donor substrate for the addition of N-acetylglucosamine to proteins, forming both N-linked and O-linked glycans. N-linked glycosylation, occurring in the endoplasmic reticulum and Golgi apparatus, involves the attachment of a complex oligosaccharide to asparagine residues. O-linked glycosylation is the attachment of a single N-acetylglucosamine molecule to serine or threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation, which functions as a dynamic regulatory switch akin to phosphorylation.

The archaeal domain exhibits a mosaic of features seen in both bacteria and eukaryotes, alongside unique characteristics. N-glycosylation of proteins is a widespread post-translational modification in Archaea. nih.govnih.gov Similar to eukaryotes, this process is crucial for the function of cell surface proteins. The biosynthesis of UDP-GlcNAc in some archaea, such as members of the Methanococcales, has been shown to follow a bacterial-like pathway. asm.orgnih.gov This activated sugar is then utilized for the assembly of N-linked glycans. nih.gov In addition to protein glycosylation, N-acetyl-D-glucosamine is a component of the cell walls of some archaea. For instance, in methanogenic archaea, it is a constituent of pseudomurein, a polymer analogous to bacterial peptidoglycan but with distinct chemical linkages and sugar composition. nih.govlibretexts.orgnih.govchegg.comlumenlearning.com

The table below provides a comparative overview of the primary roles of this compound and its activated form, UDP-GlcNAc, across the three domains of life.

| Feature | Bacteria | Archaea | Eukaryota |

| Primary Role | Cell wall biosynthesis | Protein N-glycosylation, Cell wall biosynthesis | Protein N-linked and O-linked glycosylation |

| Key Products | Peptidoglycan, Teichoic acids | N-linked glycans, Pseudomurein | N-linked glycans, O-GlcNAcylated proteins |

| Biosynthetic Pathway to UDP-GlcNAc | Isomerization of glucosamine-6-P to glucosamine-1-P followed by acetylation. | Bacterial-like pathway observed in some species. | Acetylation of glucosamine-6-P followed by isomerization. researchgate.netresearchgate.net |

| Key Enzymes | Phosphoglucosamine mutase (GlmM), Bifunctional GlmU. researchgate.netnih.govnih.gov | Homologs of bacterial pathway enzymes identified. asm.orgnih.gov | Glucosamine-phosphate N-acetyltransferase, Phosphoacetylglucosamine mutase. hmdb.ca |

Advanced Research Methodologies and Applications

Chemical Synthesis and Analog Design for Research Purposes

The chemical synthesis of N-acetyl-alpha-D-glucosamine 1-phosphate and its analogs is crucial for advancing research into the metabolic pathways and enzymatic processes where this compound plays a key role. These synthetic approaches provide researchers with essential tools, such as metabolic probes and enzyme inhibitors, to investigate the intricate functions of GlcNAc-1-P in biological systems.

The direct phosphorylation of N-acetyl-D-glucosamine to yield the α-1-phosphate anomer is a significant challenge in carbohydrate chemistry. Various strategies have been developed to achieve this, often involving multi-step processes with protection and deprotection of hydroxyl groups to ensure regioselectivity and stereoselectivity.

One common approach involves the phosphorylation of a suitably protected N-acetylglucosamine derivative. For instance, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucose can be condensed with crystalline phosphoric acid. doi.org Subsequent removal of the O-acetyl protecting groups, for example with lithium hydroxide, yields the desired N-acetyl-α-D-glucosamine 1-phosphate. doi.org This method also allows for the separation of the α and β anomers. doi.org

Another strategy utilizes glycal precursors. A three-step, one-pot procedure can be employed where a glycal is first converted to a 1,2-anhydrosugar via epoxidation. This is followed by the opening of the epoxide with a phosphoric acid derivative and subsequent protection of the newly formed C2 hydroxyl group. acs.org This method has been shown to be efficient for the synthesis of differentially protected glycosyl phosphates. acs.org

The choice of phosphorylating agent is critical to the success of these syntheses. Reagents such as phosphoryl chloride (POCl₃) are often used. researchgate.net The reaction conditions, including temperature and solvents, must be carefully controlled to favor the formation of the desired α-anomer.

Table 1: Comparison of Phosphorylation Strategies

| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Protected GlcNAc Derivative | 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucose | Crystalline phosphoric acid, LiOH | Allows for anomer separation | Requires multiple protection/deprotection steps |

| Glycal Precursor | Glycal | Dimethyldioxirane (DMDO), Phosphoric acid | Efficient, one-pot procedure | May require specific precursor synthesis |

| Direct Phosphorylation | Protected N-acetylglucosamine | POCl₃ | Direct introduction of phosphate (B84403) group | Can be challenging to control stereoselectivity |

Radiolabeled derivatives of this compound are invaluable tools for tracing its metabolic fate and understanding its role in various biochemical pathways. nih.gov Stable isotope tracing, using isotopes like ¹³C, allows researchers to follow the incorporation of labeled atoms into downstream metabolites, providing insights into metabolic dynamics. nih.govnih.gov

A common method for preparing radiolabeled GlcNAc-1-P involves the N-acetylation of D-glucosamine-α-1-phosphate using a radiolabeled acetyl donor, such as [¹⁴C]acetate. nih.gov The resulting N-[¹⁴C]acetyl-D-glucosamine-α-1-phosphate can then be used in enzymatic assays or introduced into cellular systems to track its conversion to other molecules, like UDP-N-acetylglucosamine. nih.gov The synthesis of the precursor, D-glucosamine-α-1-phosphate, can be achieved by deacetylating N-acetyl-D-glucosamine-α-1-phosphate in anhydrous hydrazine (B178648) with hydrazine sulfate (B86663) as a catalyst. nih.gov

The choice of radiolabel depends on the specific application. For positron emission tomography (PET) imaging, derivatives labeled with isotopes like ¹⁸F are synthesized to visualize the biodistribution of glucosamine (B1671600) analogs in vivo, which can be particularly useful in cancer research. rsc.org

Table 2: Examples of Radiolabeled GlcNAc-1-P Derivatives and Their Applications

| Radiolabel | Precursor | Application |

|---|---|---|

| ¹⁴C | [¹⁴C]acetate | Tracing metabolic pathways in vitro and in cell culture |

| ¹⁸F | Fluorinated glucosamine analogs | In vivo PET imaging of cancer cells |

| ¹³C | [U-¹³C₆]glucose | Stable isotope tracing to study metabolic flux |

To overcome the inherent instability of the anomeric phosphate linkage to hydrolysis, researchers have synthesized C-glycosyl phosphate and phosphonate (B1237965) analogues of this compound. researchgate.net In these analogues, the anomeric oxygen is replaced by a methylene (B1212753) group (–CH₂–), creating a stable carbon-phosphorus bond. researchgate.netresearchgate.net These non-hydrolyzable mimics are crucial for studying the interactions between GlcNAc-1-P and enzymes, and they can act as potent and specific enzyme inhibitors. researchgate.netresearchgate.net

The synthesis of these analogues often starts from a common intermediate, such as 3-(2′-acetamido-3′,4′,6′-tri-O-acetyl-2′-deoxy-α-D-glucopyranosyl)-1-propene. researchgate.net A multi-step sequence can convert this precursor into the desired C-glycosyl phosphate or phosphonate. researchgate.netresearchgate.net For the phosphonate analogue, the synthesis can involve the conversion of a terminal alcohol to a bromide, followed by an Arbuzov reaction. researchgate.net

These C-glycosyl analogues have been instrumental in probing the mechanisms of glycosyltransferases and other enzymes that utilize GlcNAc-1-P as a substrate. nih.gov By replacing the natural substrate with a non-hydrolyzable analogue, researchers can trap enzyme-substrate complexes and gain insights into their structure and function. nih.gov However, it is important to note that the replacement of the anomeric oxygen with a methylene group is not always a subtle substitution and can significantly affect binding and inhibitory activity. nih.gov For instance, the C1-phosphonate analog of UDP-GlcNAc was found to be a very weak inhibitor of fungal chitin (B13524) synthase. nih.gov

Enzymatic Synthesis for Research Tools and Precursors

Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods for the preparation of this compound and its derivatives. nih.gov The high efficiency and stereospecificity of enzymes often eliminate the need for complex protection and deprotection steps, making the synthesis more streamlined. nih.gov

The production of key enzymes in recombinant systems has been a significant advancement for the enzymatic synthesis of GlcNAc-1-P. This allows for the large-scale production of highly active and pure enzymes, which are essential for efficient synthesis.

A key enzyme in this process is N-acetylhexosamine 1-kinase (NahK), which catalyzes the direct phosphorylation of N-acetylglucosamine at the anomeric position to form GlcNAc-1-P, using ATP as the phosphate donor. nih.gov Recombinant NahK from organisms like Bifidobacterium longum has been successfully used for the efficient, one-step synthesis of GlcNAc-1-P. nih.gov

Another crucial enzyme is N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), which is often a bifunctional enzyme that also possesses glucosamine-1-phosphate N-acetyltransferase activity. wikipedia.org The uridyltransferase activity of GlmU catalyzes the reaction of GlcNAc-1-P with UTP to form UDP-N-acetylglucosamine, a key sugar nucleotide in many biosynthetic pathways. nih.govrsc.org The production of recombinant GlmU has enabled the enzymatic synthesis of UDP-GlcNAc and its analogues. rsc.org

Table 3: Key Recombinant Enzymes in GlcNAc-1-P Synthesis and Metabolism

| Enzyme | Gene Source (Example) | Function | Application |

|---|---|---|---|

| N-acetylhexosamine 1-kinase (NahK) | Bifidobacterium longum | Phosphorylates GlcNAc to GlcNAc-1-P | One-step synthesis of GlcNAc-1-P |

| N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) | Escherichia coli | Converts GlcNAc-1-P and UTP to UDP-GlcNAc | Synthesis of UDP-GlcNAc and its analogues |

| Glucosamine-1-phosphate N-acetyltransferase | Escherichia coli (as part of GlmU) | Acetylates glucosamine-1-phosphate to GlcNAc-1-P | Synthesis of GlcNAc-1-P from glucosamine-1-P |

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and versatile routes for the preparation of complex carbohydrates and their derivatives. nih.gov This approach often involves the chemical synthesis of a precursor molecule that is then modified by one or more enzymatic reactions.

For the synthesis of GlcNAc-1-P and its downstream products, a chemoenzymatic strategy can be highly effective. For example, chemically synthesized GlcNAc analogues can be used as substrates for recombinant kinases like NahK to produce modified GlcNAc-1-P derivatives. nih.gov These can then be further elaborated by other enzymes, such as GlmU, to generate a library of UDP-GlcNAc analogues. nih.gov This approach allows for the creation of structurally diverse molecules that would be difficult to synthesize using purely chemical or enzymatic methods. nih.gov

One-pot, multi-enzyme (OPME) systems are a particularly powerful chemoenzymatic strategy. nih.gov In these systems, several enzymes are used in a single reaction vessel to carry out a cascade of reactions, converting a simple starting material into a complex product. For the synthesis of UDP-GlcNAc, an OPME system could involve the sequential action of NahK and GlmU to convert GlcNAc directly to UDP-GlcNAc. researchgate.net

Chemoenzymatic approaches have also been instrumental in the synthesis of complex glycoconjugates. researchgate.net For instance, chemically synthesized glycan precursors can be enzymatically attached to peptides or proteins, enabling the creation of homogeneous glycoproteins for research and therapeutic purposes. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification

The precise characterization and quantification of this compound are crucial for understanding its metabolic roles and for the successful engineering of biosynthetic pathways. To this end, a suite of advanced analytical techniques is employed, each offering unique advantages in sensitivity, specificity, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing and Quantitative Analysis (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and concentration of metabolites. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are invaluable for studying this compound.

¹H-NMR spectroscopy can be utilized for the quantitative analysis of this compound. nih.gov By integrating the signal intensities of specific protons, such as those of the N-acetyl group, and comparing them to an internal standard of a known concentration, the amount of the compound in a sample can be accurately determined. nih.gov This method is relatively rapid and requires minimal sample preparation, making it suitable for monitoring the progress of enzymatic reactions or the concentration of the metabolite in cell extracts.

¹³C-NMR spectroscopy, often used in conjunction with stable isotope labeling, is a cornerstone of metabolic flux analysis. In a typical isotope tracing experiment, cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. The labeled carbon atoms are incorporated into various metabolites, including this compound, through biosynthetic pathways. ¹³C-NMR can then be used to determine the position and extent of ¹³C-labeling within the molecule. This information provides a detailed map of the metabolic pathways leading to its synthesis and allows for the quantification of the relative contributions of different pathways. nih.gov The combination of NMR with mass spectrometry in stable isotope-resolved metabolomics (SIRM) offers a comprehensive view of carbon flow through metabolic networks. nih.govresearchgate.net

| NMR Technique | Application for this compound | Key Information Obtained |

| ¹H-NMR | Quantitative analysis of metabolite concentration. | Concentration of the compound in a sample. |

| ¹³C-NMR | Isotope tracing and metabolic flux analysis. | Positional ¹³C-labeling patterns, elucidation of biosynthetic pathways. |

Mass Spectrometry (MS) for Metabolite Profiling and Isotope Labeling Analysis

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of metabolites. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the comprehensive analysis of complex biological samples.

For metabolite profiling, LC-MS is often the method of choice for analyzing polar compounds like this compound. The technique separates the components of a mixture, which are then ionized and detected based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers, such as Fourier transform-ion cyclotron resonance (FT-ICR-MS), can provide highly accurate mass measurements, enabling the confident identification of this compound in complex biological extracts. nih.govresearchgate.net

MS is also a primary tool for isotope labeling analysis. In experiments using stable isotope tracers, MS can distinguish between unlabeled (containing ¹²C) and labeled (containing ¹³C) isotopologues of this compound based on their mass difference. By analyzing the distribution of these isotopologues, researchers can quantify the incorporation of the stable isotope and gain insights into the dynamics of its biosynthesis and turnover. nih.govnih.gov This approach is particularly powerful for understanding how metabolic pathways are regulated under different physiological or pathological conditions. nih.gov

| Mass Spectrometry Technique | Application for this compound | Key Information Obtained |

| LC-MS | Metabolite profiling and quantification. | Identification and concentration of the compound in complex mixtures. |

| FT-ICR-MS | High-resolution mass analysis and isotope labeling studies. | Accurate mass for confident identification, distribution of ¹³C-isotopologues for flux analysis. |

Chromatographic Separations for Purification and Analysis (e.g., Ion-Exchange Chromatography, Paper Chromatography)

Chromatographic techniques are fundamental for the purification and analysis of this compound from biological sources or synthetic reaction mixtures.

Ion-exchange chromatography is a powerful method for purifying charged molecules like this compound, which carries a negatively charged phosphate group at physiological pH. In this technique, the sample is passed through a column containing a solid stationary phase with positively charged functional groups (anion exchange). The negatively charged this compound binds to the column, while uncharged or positively charged impurities pass through. The bound compound can then be eluted by increasing the concentration of a competing salt in the mobile phase. This method has been successfully applied for the purification of related compounds like N-acetylglucosamine from fermentation broths. google.com

Paper chromatography is a classical and simple technique for the separation and qualitative analysis of sugar phosphates. acs.org In this method, a spot of the sample is applied to a strip of filter paper, and the edge of the paper is dipped into a solvent. As the solvent moves up the paper by capillary action, it carries the components of the sample at different rates depending on their partitioning between the stationary phase (water adsorbed to the cellulose (B213188) fibers of the paper) and the mobile solvent phase. This differential migration allows for the separation of various sugar phosphates. acs.orgacs.org Although largely superseded by more modern techniques for quantitative analysis, paper chromatography can still be a useful tool for rapid, qualitative screening.

| Chromatographic Technique | Application for this compound | Principle of Separation |

| Ion-Exchange Chromatography | Purification from complex mixtures. | Separation based on the net charge of the molecule. |

| Paper Chromatography | Qualitative analysis and separation. | Separation based on differential partitioning between stationary and mobile phases. |

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering strategies are pivotal for manipulating the intracellular levels of this compound. These approaches are employed to enhance its production for biotechnological applications or to study the consequences of its altered levels on cellular physiology.

Modulation of this compound Levels in Model Organisms

Model organisms, particularly Escherichia coli, are frequently used for the metabolic engineering of pathways involving this compound. The goal is often to overproduce N-acetyl-D-glucosamine, for which this compound is a key precursor.